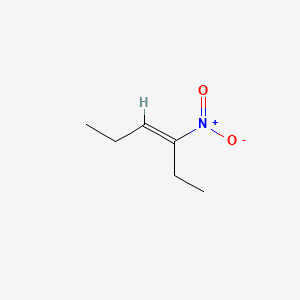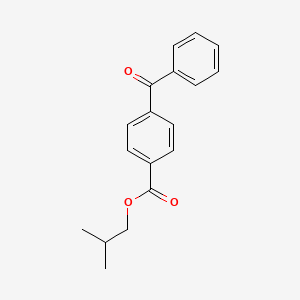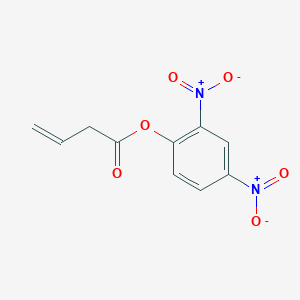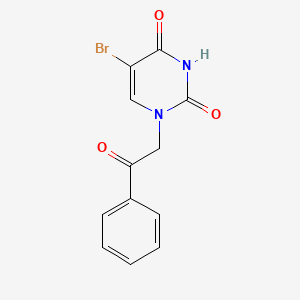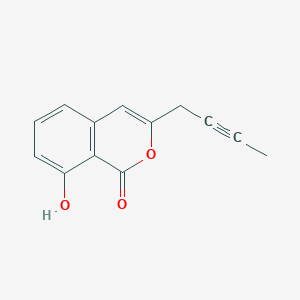
8-Hydroxycapillarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxycapillarin is an organic compound derived from the heterocyclic structure of quinoline. It is known for its chelating properties, which make it useful in various scientific and industrial applications. The compound is a colorless solid and is often used in the quantitative determination of metal ions due to its ability to form stable complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxycapillarin typically involves the reaction of o-aminophenol with acrolein or its derivatives in the presence of an oxidizing agent. This process is a variation of the Skraup reaction, which is commonly used for preparing quinoline compounds. The reaction conditions often include the use of a mineral acid and an oxidizing agent such as o-nitrophenol .
Industrial Production Methods: In industrial settings, the production of this compound involves the gradual addition of a solution of o-nitrophenol in acrolein to an aqueous acid solution of o-aminophenol. The reaction mixture is then subjected to steam distillation to recover the this compound .
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxycapillarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
8-Hydroxycapillarin has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for the quantitative determination of metal ions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: this compound derivatives are explored for their potential anticancer, antiviral, and antibacterial activities
Mecanismo De Acción
The mechanism of action of 8-Hydroxycapillarin involves its ability to chelate metal ions. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes it a good monoprotic bidentate chelating agent. This allows it to form stable complexes with metal ions such as copper, zinc, and iron. These complexes can inhibit various biological processes, leading to its antimicrobial and anticancer properties .
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Shares similar chelating properties and is used in similar applications.
5-Nitro-8-Hydroxyquinoline (Nitroxoline): An antiprotozoal drug with similar chelating properties.
8-Mercaptoquinoline: A thiol analogue with similar biological activities .
Uniqueness: 8-Hydroxycapillarin is unique due to its specific structural configuration, which allows it to form highly stable metal complexes. This makes it particularly effective in applications requiring strong chelation properties, such as in analytical chemistry and medicinal research.
Propiedades
Número CAS |
72448-89-6 |
|---|---|
Fórmula molecular |
C13H10O3 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
3-but-2-ynyl-8-hydroxyisochromen-1-one |
InChI |
InChI=1S/C13H10O3/c1-2-3-6-10-8-9-5-4-7-11(14)12(9)13(15)16-10/h4-5,7-8,14H,6H2,1H3 |
Clave InChI |
GWACCTLVSACUOC-UHFFFAOYSA-N |
SMILES canónico |
CC#CCC1=CC2=C(C(=CC=C2)O)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


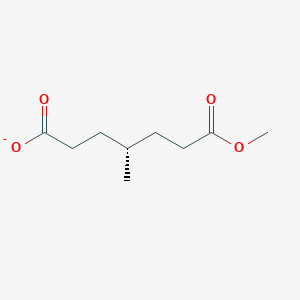
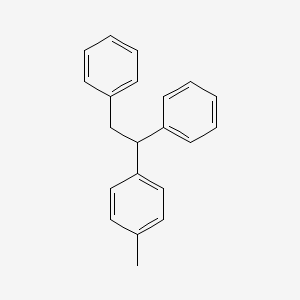
![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
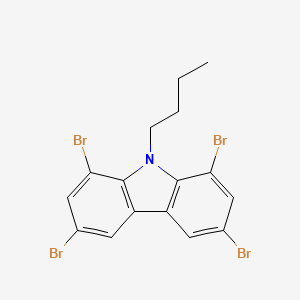
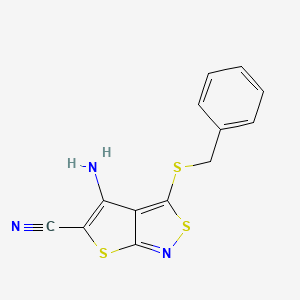
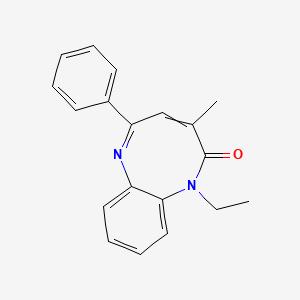
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
